molecular formula C18H21N5O B2953903 [1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](oxolan-2-ylmethyl)amine CAS No. 1105220-93-6

[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](oxolan-2-ylmethyl)amine

Cat. No.: B2953903
CAS No.: 1105220-93-6
M. Wt: 323.4
InChI Key: XVWFVKNDOLNJSL-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[4,5-e]pyrimidine core linked to an oxolan-2-ylmethylamine moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazolo[4,5-e]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,5-dimethylphenyl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to attach the 3,5-dimethylphenyl group to the pyrazolo[4,5-e]pyrimidine core.

    Attachment of the oxolan-2-ylmethylamine moiety: This final step can be accomplished through nucleophilic substitution or reductive amination, where the oxolan-2-ylmethylamine is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazolo[4,5-e]pyrimidine core, potentially converting it to a dihydro derivative.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions on the phenyl ring or the pyrazolo[4,5-e]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are often employed.

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activity.

Biology

In biological research, it serves as a probe to study enzyme interactions and cellular pathways due to its ability to modulate specific biological targets.

Medicine

The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders, due to its ability to inhibit specific enzymes and signaling pathways.

Industry

In the industrial sector, the compound is utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This inhibition can lead to alterations in cellular signaling pathways, ultimately affecting cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

Compared to similar compounds, 1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine exhibits unique structural features that enhance its biological activity and specificity. The presence of the oxolan-2-ylmethylamine moiety, in particular, contributes to its distinct pharmacokinetic properties and ability to interact with a broader range of molecular targets.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-12-6-13(2)8-14(7-12)23-18-16(10-22-23)17(20-11-21-18)19-9-15-4-3-5-24-15/h6-8,10-11,15H,3-5,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWFVKNDOLNJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=NC=NC(=C3C=N2)NCC4CCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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